molecular formula C11H13F2NO B12088190 5-(Cyclobutylmethoxy)-2,4-difluoroaniline

5-(Cyclobutylmethoxy)-2,4-difluoroaniline

Cat. No.: B12088190
M. Wt: 213.22 g/mol
InChI Key: LSMPGJVICOSNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclobutylmethoxy)-2,4-difluoroaniline is an organic compound with a unique structure that includes a cyclobutylmethoxy group attached to a difluoroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclobutylmethoxy)-2,4-difluoroaniline typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutylmethanol with a suitable halogenating agent to form cyclobutylmethyl halide.

    Nucleophilic Substitution: The cyclobutylmethyl halide is then reacted with 2,4-difluoroaniline in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclobutylmethoxy)-2,4-difluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(Cyclobutylmethoxy)-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclobutylmethoxy)-2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclobutylmethoxy)-2,4-dichloroaniline: Similar structure but with chlorine atoms instead of fluorine.

    5-(Cyclobutylmethoxy)-2,4-dibromoaniline: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 5-(Cyclobutylmethoxy)-2,4-difluoroaniline imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

5-(cyclobutylmethoxy)-2,4-difluoroaniline

InChI

InChI=1S/C11H13F2NO/c12-8-4-9(13)11(5-10(8)14)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2

InChI Key

LSMPGJVICOSNKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=C(C=C(C(=C2)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.